Histamine H1 Receptor Affinity
The target compound 2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine exhibits measurable, albeit weak, binding affinity for the human histamine H₁ receptor with a Ki of 1.91 × 10³ nM (1.91 µM) in a radioligand displacement assay using [³H]mepyramine in HEK293 cells [1]. For the closely related N-acylated analog [4-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-pyrrolidin-2-ylmethanone, where the free piperazine NH is capped, no H₁ receptor binding data have been reported, and its structure eliminates the sole hydrogen bond donor. This absence of reported affinity, combined with the loss of the HBD pharmacophore, supports the inference that the free amine is essential for H₁ receptor engagement.
| Evidence Dimension | Histamine H₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.91 × 10³ nM (1.91 µM) |
| Comparator Or Baseline | N-Acyl analog [4-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-pyrrolidin-2-ylmethanone: No H₁ receptor affinity data reported; HBD count = 0 (vs. 1 for target) |
| Quantified Difference | At least ~2-fold difference predicted based on pharmacophore loss; quantitative confirmation pending direct comparative assay |
| Conditions | Displacement of [³H]mepyramine from human histamine H₁ receptor expressed in HEK293 cells, incubation 1–1.5 hrs, scintillation counting (ChEMBL/BindingDB curated data) |
Why This Matters
For researchers studying histamine receptor interactions or screening for anti-inflammatory lead compounds, the free piperazine NH of the target compound is a non-redundant pharmacophoric feature that distinguishes it from N-substituted analogs.
- [1] BindingDB Entry BDBM50419460 / CHEMBL1403257. Affinity Data: Ki = 1.91E+3 nM. Target: Histamine H1 receptor (Human). Vu University Amsterdam / ChEMBL curation. View Source
